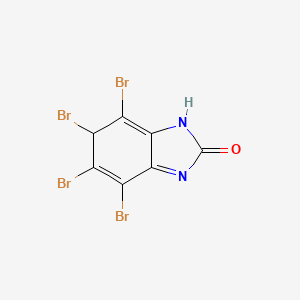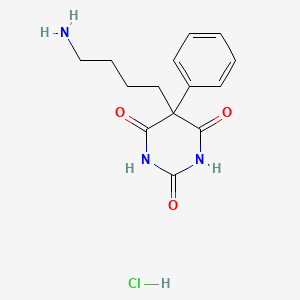
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of barbituric acid, featuring an aminobutyl and phenyl group, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride can be achieved through multiple synthetic pathways. One common method involves the reaction of phenobarbital with 4-aminobutylamine under controlled conditions to introduce the aminobutyl group . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of 5-(3-cyanopropyl) hydantoin in the presence of a catalyst and ammonia . This method ensures a high yield and purity of the final product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis . These interactions contribute to its effects on cellular processes and its potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: This compound shares the aminobutyl group and is used in chemiluminescent assays.
Uniqueness
What sets 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride apart is its unique combination of the aminobutyl and phenyl groups attached to the barbituric acid core
特性
分子式 |
C14H18ClN3O3 |
|---|---|
分子量 |
311.76 g/mol |
IUPAC名 |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C14H17N3O3.ClH/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19;/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20);1H |
InChIキー |
NKKUNGAMPOLMSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331176.png)
![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)
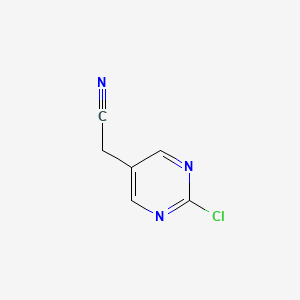
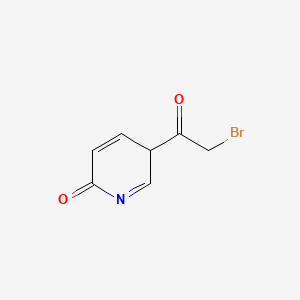
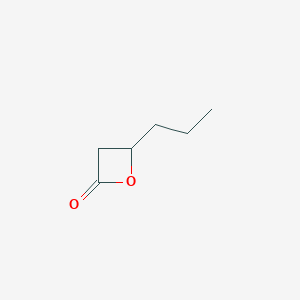
![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole](/img/structure/B12331221.png)

![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)
![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)
